molecular formula C8H9BrFNO2 B13551515 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol

2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol

Cat. No.: B13551515
M. Wt: 250.06 g/mol
InChI Key: KYPRMAGOMIUHBA-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol is a synthetic organic compound that features a phenol group substituted with amino, hydroxyethyl, bromo, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions One common method starts with the halogenation of a phenol derivative to introduce the bromine and fluorine atomsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenols and amino alcohols, such as:

Uniqueness

What sets 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol apart is the specific combination of substituents on the phenol ring. The presence of both bromine and fluorine atoms, along with the amino and hydroxyethyl groups, imparts unique chemical and physical properties. These properties can be exploited for specific applications in research and industry, making this compound a valuable addition to the toolkit of chemists and material scientists .

Properties

Molecular Formula

C8H9BrFNO2

Molecular Weight

250.06 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-4-bromo-6-fluorophenol

InChI

InChI=1S/C8H9BrFNO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2

InChI Key

KYPRMAGOMIUHBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(CO)N)O)F)Br

Origin of Product

United States

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